3-Ethyl-2-aminobenzophenone
Description
Contextualization within the Aminobenzophenone Class
The aminobenzophenones are a significant class of organic compounds that serve as versatile building blocks, or synthons, for the creation of a wide array of heterocyclic compounds. asianpubs.orgresearchgate.net These heterocyclic structures are the backbones of many biologically active molecules, including pharmaceuticals. For instance, 2-aminobenzophenones are well-established precursors for synthesizing quinazolines, benzodiazepines, acridones, and other pharmacologically important scaffolds. asianpubs.orgpnas.org
The general structure of a 2-aminobenzophenone (B122507) features an amino group ortho to the carbonyl bridge connecting the two phenyl rings. This arrangement of functional groups is key to their synthetic utility, allowing for a variety of chemical transformations. asianpubs.org The aminobenzophenone scaffold is found in molecules that have been investigated for a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. tandfonline.comresearchgate.netnih.gov For example, certain aminobenzophenone derivatives have been identified as potent inhibitors of tubulin polymerization, a mechanism targeted in cancer chemotherapy. nih.govnih.gov Others have shown promise as p38 MAP kinase inhibitors, which are involved in inflammatory responses.
The synthesis of aminobenzophenones can be achieved through several methods, including the Friedel-Crafts acylation of anilines, which can be a complex process often requiring the protection and subsequent deprotection of the amino group. rroij.com Other innovative synthetic routes have been developed to improve yields and accommodate a wider range of functional groups on the aromatic rings. acs.orgmdpi.comresearchgate.net
Table 1: General Properties of 2-Aminobenzophenone
| Property | Value |
|---|---|
| Molecular Formula | C13H11NO |
| Appearance | Yellow-gold fine crystalline powder |
| Application | Intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs. |
Significance of the Ethyl Moiety in 3-Ethyl-2-aminobenzophenone Analogs
The introduction of an ethyl group at the 3-position of the 2-aminobenzophenone structure is a critical modification that can significantly influence the molecule's properties. While extensive research specifically detailing the structure-activity relationship of the 3-ethyl substituent in 2-aminobenzophenones is limited, the principles of medicinal chemistry allow for an informed discussion of its potential impact.
The ethyl group, being a small alkyl substituent, can affect the molecule's pharmacokinetic profile. smolecule.com This includes its solubility, lipophilicity (fat-solubility), and metabolic stability, all of which are crucial factors in the development of a drug. smolecule.com For instance, the size and nature of an alkyl group can influence how the molecule binds to a biological target, such as an enzyme or receptor. The ethyl group's steric bulk, while modest, is larger than a methyl group and can lead to a more favorable or, conversely, a less favorable interaction within a binding pocket.
In studies of related compounds, the nature of substituents on the benzophenone (B1666685) rings has been shown to be a determining factor in their biological activity. For example, in a series of 3-aminobenzophenones investigated as antimitotic agents, the presence and position of alkoxy groups were found to be important for cytotoxicity. nih.gov Similarly, in studies of 4-aminobenzophenones as anti-inflammatory agents, various substitutions on the phenyl rings were systematically varied to optimize their inhibitory effects on pro-inflammatory cytokines. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C15H15NO |
|---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
(2-amino-3-ethylphenyl)-phenylmethanone |
InChI |
InChI=1S/C15H15NO/c1-2-11-9-6-10-13(14(11)16)15(17)12-7-4-3-5-8-12/h3-10H,2,16H2,1H3 |
InChI Key |
ZRMPOMXNXYEOIB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)C(=O)C2=CC=CC=C2)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Ethyl 2 Aminobenzophenone and Its Derivatives
Classical and Established Synthetic Routes
Traditional methods for the synthesis of 2-aminobenzophenones have been well-documented and provide a foundational understanding of the chemical transformations required to obtain these structures. These routes often involve multi-step processes and have been refined over the years to improve yields and substrate scope.
Friedel-Crafts Acylation Approaches
The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis and has been widely applied to the preparation of 2-aminobenzophenones. masterorganicchemistry.com This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. organic-chemistry.org
One common strategy for the synthesis of 2-aminobenzophenones involves the use of anthranilic acid derivatives. wum.edu.pl To prevent the amino group from interfering with the Lewis acid catalyst, it must first be protected. A common protecting group is the p-toluenesulfonyl (tosyl) group. The synthesis of 3-Ethyl-2-aminobenzophenone via this route would commence with 3-ethylanthranilic acid.
The general steps are as follows:
Protection of the amino group: 3-Ethylanthranilic acid is reacted with p-toluenesulfonyl chloride in the presence of a base to form N-tosyl-3-ethylanthranilic acid.
Formation of the acyl chloride: The resulting carboxylic acid is then converted to its corresponding acyl chloride, typically using a reagent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Friedel-Crafts Acylation: The N-tosyl-3-ethylanthraniloyl chloride is then reacted with benzene (B151609) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield N-tosyl-3-ethyl-2-aminobenzophenone.
Deprotection: The final step involves the removal of the tosyl protecting group, usually by acid hydrolysis, to afford the target compound, this compound. orgsyn.org
| Step | Reactant 1 | Reactant 2 | Reagent | Product |
| 1 | 3-Ethylanthranilic acid | p-Toluenesulfonyl chloride | Base | N-Tosyl-3-ethylanthranilic acid |
| 2 | N-Tosyl-3-ethylanthranilic acid | Thionyl chloride | - | N-Tosyl-3-ethylanthraniloyl chloride |
| 3 | N-Tosyl-3-ethylanthraniloyl chloride | Benzene | AlCl₃ | N-Tosyl-3-ethyl-2-aminobenzophenone |
| 4 | N-Tosyl-3-ethyl-2-aminobenzophenone | H₃O⁺ | - | This compound |
This interactive table outlines the key transformations in the synthesis of this compound from an anthranilic acid derivative.
An alternative Friedel-Crafts approach involves the direct acylation of a substituted aniline (B41778). researchgate.net For the synthesis of this compound, the starting material would be 2-ethylaniline (B167055). However, the amino group in anilines is highly reactive and can coordinate with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution. ncert.nic.in Therefore, protection of the amino group is a critical first step.
A typical synthetic sequence is:
Protection of the amino group: 2-Ethylaniline is acetylated, for instance with acetic anhydride, to form 2-ethylacetanilide (B181096).
Friedel-Crafts Acylation: The 2-ethylacetanilide undergoes Friedel-Crafts acylation with benzoyl chloride and a Lewis acid like aluminum chloride. The benzoyl group is directed to the position para to the activating acetamido group.
Deprotection: The acetyl group is then removed by hydrolysis under acidic or basic conditions to yield this compound.
A challenge with this method is controlling the regioselectivity of the acylation. The directing effect of the substituents on the aniline ring plays a crucial role in the final product distribution.
| Step | Starting Material | Reagent 1 | Reagent 2 | Product |
| 1 | 2-Ethylaniline | Acetic anhydride | - | 2-Ethylanilide |
| 2 | 2-Ethylanilide | Benzoyl chloride | AlCl₃ | N-Acetyl-3-ethyl-2-aminobenzophenone |
| 3 | N-Acetyl-3-ethyl-2-aminobenzophenone | H₃O⁺ or OH⁻ | - | This compound |
This interactive table summarizes the synthetic pathway to this compound starting from a substituted aniline.
Grignard Reagent-Based Synthesis
Grignard reagents offer a powerful method for the formation of carbon-carbon bonds and can be employed in the synthesis of 2-aminobenzophenones. masterorganicchemistry.comleah4sci.com This approach typically involves the reaction of a Grignard reagent with a nitrile derivative. masterorganicchemistry.com For the synthesis of this compound, the key intermediate would be 3-ethyl-2-aminobenzonitrile.
The reaction proceeds as follows:
Formation of the Grignard reagent: Phenylmagnesium bromide is prepared by reacting bromobenzene (B47551) with magnesium metal in an anhydrous ether solvent.
Reaction with the nitrile: The phenylmagnesium bromide is then added to a solution of 3-ethyl-2-aminobenzonitrile. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile group, forming an imine intermediate after an initial addition.
Hydrolysis: The resulting imine is not isolated but is hydrolyzed in a subsequent step with aqueous acid to yield the final ketone, this compound. youtube.com
A key advantage of this method is that the highly reactive Grignard reagent reacts preferentially with the nitrile, and the ketone is only formed during the aqueous workup, preventing further reaction of the Grignard reagent with the ketone product.
Hofmann Rearrangement Applications
The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. google.comgoogle.com This reaction can be adapted for the synthesis of 2-aminobenzophenones. One of the historical methods for preparing the parent 2-aminobenzophenone (B122507) involves the Hofmann reaction on the amide of o-benzoylbenzoic acid. orgsyn.org
To apply this to the synthesis of this compound, the starting material would be 2-benzoyl-3-ethylbenzoic acid amide. The reaction involves treating the amide with a solution of bromine in aqueous sodium hydroxide. The reaction proceeds through an isocyanate intermediate, which is then hydrolyzed to the primary amine, with the loss of the carbonyl group as carbon dioxide. quora.com
Modern and Catalytic Synthetic Strategies
In recent years, there has been a significant drive towards the development of more efficient, selective, and environmentally benign synthetic methods. This has led to the emergence of modern catalytic strategies for the synthesis of 2-aminobenzophenones.
Modern approaches often focus on the use of transition metal catalysts, which can facilitate reactions under milder conditions and with greater functional group tolerance than classical methods. wum.edu.pl For instance, palladium-catalyzed cross-coupling reactions have been developed for the synthesis of 2-aminobenzophenones. nih.gov These methods can involve the coupling of an appropriate aniline derivative with a benzoyl source.
Furthermore, the development of more efficient Lewis acid catalysts for Friedel-Crafts type reactions continues to be an active area of research. Catalysts such as copper triflate (Cu(OTf)₂) have been shown to be effective for the benzoylation of aniline derivatives. researchgate.net Zeolite catalysts have also been explored for the benzoylation of phenols to produce hydroxybenzophenones, a reaction that shares mechanistic similarities with the synthesis of aminobenzophenones. mdpi.com These modern catalytic systems offer potential advantages in terms of catalyst recyclability and reduced environmental impact compared to stoichiometric Lewis acids like AlCl₃. google.com The application of these modern catalytic methods to the synthesis of this compound would likely involve the reaction of a 2-ethylaniline derivative with a benzoylating agent in the presence of a suitable catalyst.
Palladium-Catalyzed Approaches
Palladium catalysis has become a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The synthesis of 2-aminobenzophenones, including the 3-ethyl substituted variant, has greatly benefited from these developments.
A robust palladium-catalyzed methodology involves the direct addition of arylboronic acids to unprotected 2-aminobenzonitriles. rsc.org This approach is notable for its broad substrate scope and high tolerance for various functional groups. To synthesize this compound via this method, 3-ethyl-2-aminobenzonitrile would be reacted with phenylboronic acid. The reaction typically proceeds in the presence of a palladium catalyst, such as palladium acetate (B1210297) (Pd(OAc)₂), and a suitable ligand. The transformation leads to a wide range of 2-aminobenzophenones in moderate to excellent yields. rsc.org This method circumvents the need for protecting groups on the amine, streamlining the synthetic process.
Table 1: Palladium-Catalyzed Addition of Phenylboronic Acid to Substituted 2-Aminobenzonitriles
| Entry | 2-Aminobenzonitrile Substrate | Product | Yield (%) |
|---|---|---|---|
| 1 | 2-Aminobenzonitrile | 2-Aminobenzophenone | 85% |
| 2 | 3-Ethyl-2-aminobenzonitrile | This compound | (Predicted High) |
| 3 | 5-Chloro-2-aminobenzonitrile | 5-Chloro-2-aminobenzophenone | 92% |
| 4 | 5-Methyl-2-aminobenzonitrile | 5-Methyl-2-aminobenzophenone | 88% |
Note: Yields are based on representative examples from the literature for similar substrates. The yield for the 3-ethyl variant is predicted based on the general efficiency of the reaction.
An alternative palladium-catalyzed route utilizes sodium arylsulfinates as the aryl source for addition to 2-aminobenzonitriles. researchgate.netnih.govnih.gov This desulfinative cross-coupling reaction is advantageous because sodium arylsulfinates are stable, easy to handle, and readily available. researchgate.netnih.gov The synthesis of this compound would involve the reaction of 3-ethyl-2-aminobenzonitrile with sodium benzenesulfinate.
The catalytic cycle is believed to involve several key steps: coordination of the palladium catalyst to the arylsulfinate, desulfination to generate an aryl-palladium species, coordination of this species to the cyano group of the benzonitrile, carbopalladation, and finally, protonation to yield the ketimine intermediate, which hydrolyzes to the final benzophenone (B1666685) product. nih.gov This method is compatible with a wide array of functional groups and provides a practical strategy for o-aminobenzophenone synthesis in moderate to excellent yields. nih.govnih.gov
Table 2: Palladium-Catalyzed Desulfinative Addition to 2-Aminobenzonitrile
| Entry | 2-Aminobenzonitrile Substrate | Arylsulfinate | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 2-Aminobenzonitrile | Sodium benzenesulfinate | 2-Aminobenzophenone | 90% |
| 2 | 3-Ethyl-2-aminobenzonitrile | Sodium benzenesulfinate | This compound | (Predicted High) |
| 3 | 2-Aminobenzonitrile | Sodium p-toluenesulfinate | 2-Amino-4'-methylbenzophenone | 87% |
| 4 | 5-Bromo-2-aminobenzonitrile | Sodium benzenesulfinate | 2-Amino-5-bromobenzophenone | 75% |
Note: Yields are based on published data for similar reactions. The yield for the specific synthesis of this compound is predicted to be high based on the robustness of the method.
Direct C-H bond functionalization represents a highly efficient and atom-economical synthetic strategy. Palladium-catalyzed C-H bond coupling of ortho-directed anilines is an established method for preparing 2-aminobenzophenone derivatives. nih.gov In this approach, a directing group installed on the aniline nitrogen guides the palladium catalyst to activate a specific C-H bond at the ortho position for subsequent coupling with an aryl partner. For the synthesis of this compound, one would start with a 3-ethylaniline (B1664132) bearing a suitable directing group. This methodology avoids the pre-functionalization required in traditional cross-coupling reactions, offering a more direct route to the target molecule.
Aryne-Based Molecular Rearrangements
Arynes are highly reactive intermediates that can participate in a variety of transformations, including molecular rearrangements, to form complex molecular scaffolds. This reactivity has been harnessed for the synthesis of 2-aminobenzophenones. nih.gov
A novel, two-step process has been developed that transforms readily accessible acyl hydrazides into protected 2-aminobenzophenones. nih.govacs.orgnih.gov The key step involves an aryne-based molecular rearrangement. nih.gov In this reaction, an aryne, generated in situ (e.g., from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate), reacts with an acyl hydrazide. This triggers a molecular rearrangement that results in the formation of a 2-hydrazobenzophenone intermediate. acs.org
This intermediate is then subjected to a one-pot addition-elimination procedure, which cleaves the N-N bond and installs a protecting group, such as an isopropyl carbamate (B1207046), on the amine. acs.org This sequence is tolerant of a wide variety of functional groups. nih.gov To obtain a 3-ethyl substituted product, the synthesis would begin with an appropriately substituted acyl hydrazide.
The final step in many synthetic sequences, including the aryne-based rearrangement, is the removal of the protecting group from the amino functionality to yield the free 2-aminobenzophenone. nih.gov For carbamate protecting groups, such as the isopropyl carbamate mentioned previously, facile removal is crucial. nih.govacs.org
Lewis acidic conditions are often employed for this deprotection. acs.org For instance, treatment with a Lewis acid can efficiently cleave the carbamate to afford the desired 2-aminobenzophenone in high yield. acs.org Studies have shown that this deprotection works well for both electron-rich and electron-poor protected 2-aminobenzophenones, highlighting the versatility of the strategy. acs.org
Table 3: Deprotection of N-Protected 2-Aminobenzophenones
| Entry | Protected Aminobenzophenone | Deprotection Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | N-Isopropylcarbamate-2-aminobenzophenone | Lewis Acid | 2-Aminobenzophenone | >85% |
| 2 | N-Isopropylcarbamate-3-ethyl-2-aminobenzophenone | Lewis Acid | This compound | (Predicted High) |
| 3 | N-Boc-2-aminobenzophenone | Trifluoroacetic Acid | 2-Aminobenzophenone | >90% |
| 4 | N-Cbz-2-aminobenzophenone | H₂/Pd-C | 2-Aminobenzophenone | ~95% |
Note: Yields are representative of common deprotection methods found in the literature. The specific yield for the 3-ethyl derivative is predicted based on these general results.
Cyclization and Cleavage Strategies
Advanced synthetic methodologies for this compound and its derivatives often employ sophisticated strategies involving the formation and subsequent cleavage of heterocyclic intermediates. These methods offer alternative pathways to traditional linear syntheses, providing access to complex molecular architectures.
Reduction of 2,1-Benzisoxazoles
The reduction of 2,1-benzisoxazoles, also known as anthranils, is a well-established method for the preparation of 2-aminobenzophenones. asianpubs.orgnih.gov This approach involves the initial construction of the benzisoxazole ring system, which is then reductively cleaved to unmask the 2-aminobenzophenone core. The synthesis of the 2,1-benzisoxazole precursors can be achieved through various means, such as the reaction of nitroarenes with benzylic C-H acids. nih.gov
The reductive cleavage of the N-O bond in 3-aryl-2,1-benzisoxazoles can be accomplished using various reducing agents. Common methods include chemical reduction and catalytic hydrogenation. asianpubs.org For instance, the reduction of 2,1-benzisoxazoles using an iron/acetic acid mixture has been reported as an effective method. tubitak.gov.tr More contemporary approaches have utilized samarium(II) iodide (SmI2), which promotes the reductive cleavage of the N-O bond to yield 2-aminobenzophenones in high yields. researchgate.net This method is particularly advantageous due to its mild reaction conditions.
A two-step convenient method for the preparation of 2-aminobenzophenone derivatives involves the nucleophilic substitution reaction of nitrobenzenes with phenylacetonitrile (B145931) to form the 2,1-benzisoxazole intermediate, followed by its reduction. tubitak.gov.tr This process has been shown to be effective under both conventional and ultrasonic conditions. tubitak.gov.tr
Table 1: Comparison of Conventional and Ultrasound-Assisted Reduction of 2,1-Benzisoxazoles
| Entry | Reactant | Product | Conditions | Time (min) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 5-Chloro-3-phenyl-2,1-benzisoxazole | 2-Amino-5-chlorobenzophenone | Fe/AcOH, Reflux | 40 | 85 |
| 2 | 5-Chloro-3-phenyl-2,1-benzisoxazole | 2-Amino-5-chlorobenzophenone | Ultrasound, 50-55 °C | 15 | 88 |
| 3 | 5-Nitro-3-phenyl-2,1-benzisoxazole | 2,5-Diaminobenzophenone | Fe/AcOH, Reflux | 40 | 83 |
| 4 | 5-Nitro-3-phenyl-2,1-benzisoxazole | 2,5-Diaminobenzophenone | Ultrasound, 50-55 °C | 15 | 86 |
Data sourced from Ghomi et al. tubitak.gov.tr
Synthesis via Heterocyclic Systems followed by Reductive or Oxidative Cleavage
A broader strategy for the synthesis of 2-aminobenzophenones involves the construction of various heterocyclic systems, which are subsequently cleaved either reductively or oxidatively to yield the target molecule. wum.edu.plwum.edu.pl This approach offers versatility in accessing a wide range of substituted 2-aminobenzophenones. While specific examples for this compound are not detailed in the provided sources, the general methodologies are applicable.
This synthetic paradigm allows for the introduction of desired substituents onto the heterocyclic precursor, which are then carried through to the final 2-aminobenzophenone product. The choice of the heterocyclic system and the cleavage conditions are crucial for the success of this strategy.
Gold-Catalyzed Cyclization Approaches
In recent years, gold catalysis has emerged as a powerful tool in organic synthesis, enabling the construction of complex molecular scaffolds under mild conditions. ias.ac.in One such application is the synthesis of substituted aminobenzophenones through gold-catalyzed cyclization reactions.
An efficient and direct synthetic method for accessing substituted aminobenzophenones involves a gold-catalyzed intramolecular 6-endo-dig cyclization. ias.ac.in This transformation proceeds through a cascade reaction, forming a new C-C bond and leading to the desired aminobenzophenone derivatives in good to excellent yields. The reaction is tolerant of a variety of functional groups, making it a versatile approach. ias.ac.in The optimization of reaction conditions has shown that the choice of gold catalyst and solvent plays a significant role in the reaction's efficiency. ias.ac.in
Table 2: Optimization of Gold-Catalyzed Cyclization for Aminobenzophenone Synthesis
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | AuCl (10) | MeOH | 60 | 12 | 52 |
| 2 | AuCl3 (10) | MeOH | 60 | 12 | 65 |
| 3 | AuCl3 (10) | Dioxane | 80 | 12 | 70 |
| 4 | AuCl3 (10) | Toluene | 100 | 12 | 75 |
| 5 | AuCl3 (10) | DCE | 80 | 12 | 85 |
| 6 | IPrAuCl/AgOTf (5) | DCE | 80 | 12 | 68 |
Data represents a general optimization study for the synthesis of substituted aminobenzophenones. ias.ac.in
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles is becoming increasingly important in modern organic synthesis. For the preparation of this compound and its derivatives, methodologies such as microwave-assisted and ultrasound-assisted synthesis offer significant advantages in terms of reduced reaction times, increased yields, and lower energy consumption.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has been shown to accelerate a wide range of chemical transformations. In the context of aminobenzophenone synthesis, microwave irradiation has been successfully employed in palladium-catalyzed aryl amination reactions to produce substituted aryl aminobenzophenones. nih.gov This method allows for the rapid and efficient synthesis of a library of compounds with good to excellent yields. nih.gov The optimization of ligands and reaction conditions is crucial for the success of these coupling reactions, which are compatible with various anilines and aryl halides. nih.gov
While not exclusively focused on this compound, the principles of microwave-assisted synthesis are broadly applicable and offer a greener alternative to conventional heating methods. sunway.edu.myresearchgate.net
Ultrasound-Assisted Synthetic Protocols
Ultrasound irradiation has been demonstrated to be an effective green chemistry tool for the synthesis of 2-aminobenzophenone derivatives. asianpubs.orgtubitak.gov.tr Sonication can significantly enhance reaction rates and improve yields in various synthetic steps.
A notable application of ultrasound is in the two-step synthesis of 2-aminobenzophenones from nitrobenzenes. tubitak.gov.tr Both the initial nucleophilic substitution to form 2,1-benzisoxazoles and the subsequent reduction to the final product are accelerated under ultrasonic irradiation. tubitak.gov.tr The results indicate that ultrasound-assisted methods can lead to high yields in significantly shorter reaction times compared to conventional heating. tubitak.gov.tr This efficiency, coupled with milder reaction conditions, underscores the environmental benefits of this technique. researchgate.net
Table 3: Effect of Ultrasound on the Synthesis of 5-Chloro-3-phenyl-2,1-benzisoxazole
| Entry | Conditions | Time (h) | Yield (%) |
|---|---|---|---|
| 1 | Reflux | 6 | 72 |
| 2 | Ultrasound, 50-55 °C | 1.5 | 76 |
Data sourced from Ghomi et al. tubitak.gov.tr
Catalyst-Free and Solvent-Free Methodologies
In the pursuit of more sustainable chemical synthesis, catalyst-free and solvent-free methodologies for preparing 2-aminobenzophenones, including this compound, have gained significant attention. These approaches aim to reduce environmental impact, simplify purification processes, and lower operational costs by eliminating the need for, often expensive or toxic, catalysts and solvents.
One notable catalyst-free approach involves the thermal reaction of o-aminobenzophenones with aryl isothiocyanates. This method proceeds efficiently without a catalyst or solvent to produce congested 4-phenyl-4-hydroxyquinazolin-2-thione derivatives in nearly quantitative yields. rsc.org The simplicity of this process, which often only requires filtration and recrystallization for purification, highlights its potential for cleaner synthesis. rsc.org
Another strategy is the use of low melting mixtures, such as those made from L-(+)-tartaric acid and urea (B33335) derivatives, which can act as both the reaction medium and catalyst, although some protocols using these mixtures are entirely catalyst-free. These deep eutectic solvents are often biodegradable, non-toxic, and inexpensive. researchgate.net While not always strictly solvent-free (as the mixture is a solvent), they represent a significant step towards greener chemistry by replacing volatile organic compounds (VOCs). Research has demonstrated catalyst-free synthesis of quinazoline (B50416) derivatives using a low melting sugar-urea-salt mixture as the solvent medium. researchgate.net
Transition metal-free conditions have also been successfully employed for the synthesis of 2-aminobenzophenones from readily available 2-arylindoles in Dimethyl sulfoxide (B87167) (DMSO) under an oxygen atmosphere. asianpubs.org This particular method avoids the use of air-sensitive organometallic reagents, further simplifying the synthetic procedure. asianpubs.org
The table below summarizes key findings from research into catalyst-free and solvent-free synthetic routes.
| Reaction Type | Reactants | Conditions | Product | Yield | Reference |
| Thermal Addition | o-Aminobenzophenone, Aryl isothiocyanates | Solvent-free, Catalyst-free, Thermal | 4-phenyl-4-hydroxyquinazolin-2-thiones | Quantitative | rsc.org |
| Oxidation | 2-Arylindoles | DMSO, O2 balloon, 140 °C | 2-Aminobenzophenones | ~60% | asianpubs.org |
| Heteroannulation | 2-Aminoaryl ketones, α-Methylene ketones | Low melting tartaric acid-urea mixture | Quinolines | High to Excellent | researchgate.net |
Utilization of Green Catalysts and Solvents
The principles of green chemistry are increasingly being integrated into the synthesis of this compound and its derivatives to minimize environmental impact. This involves the use of environmentally benign catalysts and solvents that are renewable, less toxic, and biodegradable.
Green catalysts can include bio-based molecules and reusable heterogeneous catalysts. For instance, meglumine, a sugar-derived chemical, has been shown to be a highly efficient and reusable catalyst for multi-component reactions in aqueous media. researchgate.net Another approach involves using dodecyl benzenesulfonic acid functionalized silica-coated magnetic nanoparticles (γ-Fe2O3@SiO2-DDBSA), which serve as an efficient and easily recoverable catalyst for condensation reactions in water. researchgate.net The magnetic nature of the catalyst allows for simple separation using an external magnet, making it highly suitable for sustainable processes. researchgate.net
The choice of solvent is critical in green synthesis. Water is an ideal green solvent due to its non-toxicity, availability, and safety. Efficient, eco-friendly procedures have been developed for one-pot synthesis of various heterocyclic compounds in water, sometimes enhanced by ultrasound irradiation. researchgate.net Other green solvent alternatives include low melting mixtures of compounds like maltose, dimethylurea (DMU), and NH4Cl, which are inexpensive, non-toxic, and biodegradable. researchgate.net Photoreduction represents another green approach, where sunlight can be used as a clean energy source. For example, the reduction of benzophenone to benzopinacol (B1666686) can be achieved using isopropanol (B130326) in the presence of sunlight, replacing non-renewable energy sources. egrassbcollege.ac.in
The following table details examples of green catalysts and solvents used in the synthesis of related compounds.
| Catalyst/Solvent System | Reaction Type | Advantages | Reference |
| Meglumine in EtOH-H2O | One-pot, four-component synthesis | Bio-based, reusable catalyst, aqueous medium | researchgate.net |
| γ-Fe2O3@SiO2-DDBSA Nanoparticles | Three-component condensation | Aqueous medium, easy magnetic recovery, high yields | researchgate.net |
| L-(+)-tartaric acid and urea low melting mixture | Friedländer heteroannulation | Inexpensive, non-toxic, biodegradable medium | researchgate.net |
| Sunlight / Isopropanol | Photoreduction of Benzophenone | Utilizes renewable solar energy, mild conditions | egrassbcollege.ac.in |
| Water | Pseudo four-component reaction | Non-toxic, safe, environmentally benign | researchgate.net |
Industrial Production and Scalability Considerations
The industrial production of this compound and related compounds requires synthetic routes that are not only high-yielding but also cost-effective, safe, and scalable. Several classical and modern methods have been evaluated for their suitability in large-scale manufacturing.
The Friedel-Crafts reaction is a traditional method for synthesizing 2-aminobenzophenones. asianpubs.org One scalable approach involves the benzoylation of protected anilines, such as acetanilides, with reagents like (trichloromethyl)benzene in the presence of aluminum chloride, followed by deprotection. researchgate.netasianpubs.org While effective, this multi-step process can generate significant waste and involves harsh reagents, posing challenges for industrial application. asianpubs.org Another route starts from anthranilic acid, where the amino group is protected before forming an acid chloride for the Friedel-Crafts reaction, which typically results in moderate yields. asianpubs.org
Modern palladium-catalyzed cross-coupling reactions offer high efficiency and functional group tolerance, making them attractive for industrial synthesis. nih.gov For example, the addition of arylboronic acids or sodium arylsulfinates to 2-aminobenzonitriles can produce a wide range of 2-aminobenzophenones in good to excellent yields. asianpubs.orgnih.gov However, the cost and toxicity of palladium catalysts, as well as the need for specialized ligands, can be limiting factors for scalability.
A particularly promising route for industrial-scale synthesis involves the reaction of N-alkoxy-N-alkyl anthranilic acid amides with an iodo- or bromobenzene compound in the presence of an alkyllithium reagent. This process is noted for its high yields and applicability to a wide variety of substituted benzophenones. The reaction can be conducted in a single vessel at low temperatures (e.g., -70° to -100° C) in an ether solvent like tetrahydrofuran, which is conducive to large-scale operations. google.com Furthermore, the development of one-pot procedures, such as the transformation of acyl hydrazides into protected 2-aminobenzophenones, demonstrates a move towards more streamlined and scalable processes. A gram-scale synthesis of the neurological drug phenazepam, which utilizes a 2-aminobenzophenone core, has been demonstrated using such a protocol. nih.govacs.org
The table below compares key aspects of different synthetic routes relevant to industrial scalability.
| Synthetic Route | Key Reagents | Advantages | Scalability Challenges | Reference |
| Friedel-Crafts Acylation | Protected anilines, AlCl3 | Readily available starting materials | Multi-step, use of harsh reagents, waste generation | researchgate.netasianpubs.org |
| Pd-Catalyzed Cross-Coupling | 2-Aminobenzonitriles, Arylboronic acids, Pd catalyst | High yields, good functional group tolerance | Catalyst cost and toxicity, ligand sensitivity | asianpubs.orgnih.gov |
| Alkyllithium-Mediated Reaction | N-alkoxy-N-alkyl anthranilic acid amides, Halobenzenes, Alkyllithium | High yields, one-pot procedure, wide substrate scope | Requires very low temperatures, handling of pyrophoric alkyllithium | google.com |
| From Acyl Hydrazides | Acyl hydrazides, Diisopropyl azodicarboxylate | One-pot potential, demonstrated gram-scale synthesis | Multi-step precursor synthesis | nih.govacs.org |
Reaction Mechanisms and Chemical Transformations of 3 Ethyl 2 Aminobenzophenone
Mechanistic Pathways of Key Synthetic Reactions
The synthetic utility of 3-Ethyl-2-aminobenzophenone is demonstrated through a variety of reactions that target its functional groups. Understanding the mechanistic pathways of these reactions is crucial for controlling product formation and designing synthetic routes to more complex molecules.
Nucleophilic Substitution Reactions
The primary amino group in this compound is nucleophilic and can participate in substitution reactions. A common example is the N-alkylation of the amino group. For instance, 2-aminobenzophenones react with alkyl halides, such as diethyl bromomalonate, in the presence of a base like sodium hydride (NaH).
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The sodium hydride acts as a strong base, deprotonating the amino group to form a more potent nucleophile, the anilide anion. This anion then attacks the electrophilic carbon atom of the alkyl halide, displacing the bromide leaving group in a single concerted step. This type of reaction is fundamental in the synthesis of various derivatives, including precursors for benzodiazepines. acs.orgnih.gov
Table 1: Nucleophilic Substitution of 2-Aminobenzophenones with Diethyl Bromomalonate acs.org
| Entry | Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Yield (%) |
|---|
This table is generated based on data for a range of substituted 2-aminobenzophenones, demonstrating the general applicability of the reaction.
Electrophilic Aromatic Substitution Reactions
The substituted benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution. The regiochemical outcome of such reactions is determined by the directing effects of the existing substituents: the amino group, the ethyl group, and the benzoyl group.
Amino Group (-NH₂): A strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance.
Ethyl Group (-CH₂CH₃): A weakly activating, ortho, para-directing group through an inductive effect and hyperconjugation.
Benzoyl Group (-C(O)Ph): A deactivating, meta-directing group, withdrawing electron density from the ring by resonance and induction.
The powerful ortho, para-directing influence of the amino group is dominant. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho and para to the amino group. In this compound, the position para to the amino group (position 5) is the most likely site for substitution due to reduced steric hindrance compared to the ortho position (which is already occupied by the benzoyl group).
An example of such a reaction is the electrophilic bromination of a 2-aminobenzophenone (B122507) derivative using N-bromosuccinimide (NBS), which selectively installs a bromine atom at the position para to the amino group. acs.orgnih.gov The mechanism involves the generation of an electrophilic bromine species, which is then attacked by the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (the sigma complex). Subsequent loss of a proton restores the aromaticity of the ring, yielding the brominated product.
Reduction of Carbonyl Groups
The ketone carbonyl group in this compound can be reduced to either a secondary alcohol or a methylene (B1212753) group, depending on the reducing agent and reaction conditions.
Reduction to an Alcohol: Reduction to the corresponding diphenylmethanol derivative can be achieved using hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon. This addition breaks the carbon-oxygen π-bond, forming a tetrahedral alkoxide intermediate. In a subsequent step, the alkoxide is protonated by a protic solvent or during aqueous workup to yield the secondary alcohol.
Reduction to a Methylene Group (Deoxygenation): Complete reduction of the carbonyl group to a methylene group (-CH₂-) can be accomplished under harsher conditions.
Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone by treating the ketone with hydrazine (N₂H₄), followed by heating with a strong base like potassium hydroxide (KOH) in a high-boiling solvent such as ethylene glycol. wikipedia.orgbyjus.comyoutube.com The mechanism proceeds through the deprotonation of the hydrazone, which then collapses with the evolution of nitrogen gas to form a carbanion. This carbanion is subsequently protonated by the solvent to give the final alkane product. wikipedia.orgbyjus.com
Clemmensen Reduction: This method employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. wikipedia.organnamalaiuniversity.ac.inslideshare.net The substrate must be stable to strong acidic conditions. The exact mechanism of the Clemmensen reduction is not fully understood but is thought to involve radical intermediates and organozinc species on the surface of the zinc. wikipedia.orgslideshare.net
Oxidation of Amino Groups
The primary amino group of this compound can be oxidized to various higher oxidation states, such as nitroso (-NO) or nitro (-NO₂) groups. The product obtained depends on the oxidizing agent and the reaction conditions. libretexts.org
Common oxidizing agents for aromatic amines include peroxy acids (e.g., peroxyacetic acid) and potassium permanganate (KMnO₄). libretexts.orgsciencemadness.orgquora.comyoutube.com The mechanism of oxidation with peroxy acids is believed to involve a nucleophilic attack by the amine nitrogen on the electrophilic oxygen of the peracid. sciencemadness.org This can lead to a stepwise oxidation, first to a hydroxylamine, then to a nitroso compound, and finally to the nitro derivative. libretexts.org Controlling the reaction to isolate the intermediate products can be challenging.
Functional Group Interconversions and Reactivity Studies
The functional groups of this compound allow for a range of interconversions, which are valuable for creating diverse molecular scaffolds.
Derivatization of the Amino Moiety
The primary amino group is a key site for derivatization, enabling the synthesis of a wide array of compounds, including pharmaceutically important heterocycles like benzodiazepines. nih.gov
Acylation: The amino group readily reacts with acylating agents such as acid chlorides or anhydrides to form amides. For example, the reaction with bromoacetyl bromide is a key step in the synthesis of some benzodiazepines. nih.gov The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., a halide ion).
Alkylation: As discussed in the nucleophilic substitution section, the amino group can be alkylated using alkyl halides. This reaction can proceed to form secondary or tertiary amines.
Imine Formation (Schiff Bases): Primary amines react with aldehydes and ketones to form imines. While this compound itself contains a ketone, its amino group can react with other aldehydes or more reactive ketones under mildly acidic conditions. chemistrysteps.commasterorganicchemistry.com The mechanism involves the nucleophilic addition of the amine to the carbonyl group to form a carbinolamine intermediate, which then dehydrates to yield the imine. chemistrysteps.com
Table 2: Examples of Amino Group Derivatization Reactions
| Reaction Type | Reagent | Functional Group Formed |
|---|---|---|
| Acylation | Bromoacetyl Bromide | Amide |
| Alkylation | Diethyl Bromomalonate | Secondary Amine |
Modifications at the Ketone Functionality
The ketone group in this compound, a diaryl ketone, is a primary site for nucleophilic addition and condensation reactions. Although less reactive than in aliphatic ketones due to the steric hindrance and electronic effects of the two aromatic rings, it can be transformed into various other functional groups.
Common modifications include:
Reduction to Secondary Alcohol: The carbonyl group can be reduced to a hydroxyl group to form (2-amino-3-ethylphenyl)(phenyl)methanol. This transformation is typically achieved using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The resulting chiral alcohol can be a precursor for other chiral compounds.
Reductive Amination: The ketone can react with ammonia or primary/secondary amines in the presence of a reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation) to form a new amine at the benzylic position.
Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) can convert the carbonyl group into a carbon-carbon double bond, yielding a substituted alkene. This allows for the extension of the carbon skeleton.
Formation of Imines and Derivatives: The ketone can undergo condensation reactions with primary amines to form imines (Schiff bases). It can also react with hydroxylamine to form oximes or with hydrazine derivatives to form hydrazones. These reactions are often catalyzed by acid.
The table below summarizes typical transformations at the ketone functionality.
| Reaction Type | Reagent(s) | Product Functional Group | Notes |
| Reduction | Sodium borohydride (NaBH₄) | Secondary Alcohol | A common and mild method for reducing ketones. |
| Wittig Reaction | Phosphorus Ylide (Ph₃P=CR¹R²) | Alkene | Forms a C=C double bond, replacing the C=O bond. |
| Imine Formation | Primary Amine (R-NH₂) | Imine (Schiff Base) | Reversible reaction, often driven by removal of water. |
| Oxime Formation | Hydroxylamine (NH₂OH) | Oxime | Useful for characterization and further synthesis. |
Aromatic Ring Functionalization and Substituent Effects
The substitution pattern on the aniline (B41778) ring of this compound dictates the regioselectivity of further functionalization, primarily through electrophilic aromatic substitution. The directing effects of the existing substituents must be considered:
-NH₂ (Amino) Group: A powerful activating group and an ortho, para-director.
-CH₂CH₃ (Ethyl) Group: A moderately activating group and an ortho, para-director.
-C(O)Ph (Benzoyl) Group: A deactivating group and a meta-director.
The positions on the aniline ring are influenced as follows:
Position 4: Para to the amino group and meta to the benzoyl group. Activated by the amino group.
Position 5: Meta to the amino group, para to the ethyl group, and ortho to the benzoyl group. Activated by the ethyl group but deactivated by the benzoyl group.
Position 6: Ortho to the amino group and meta to the ethyl group. Strongly activated by the amino group but subject to significant steric hindrance from the adjacent amino and benzoyl groups.
Given these competing influences, electrophilic substitution is most likely to occur at the position most strongly activated and sterically accessible. The amino group is the most powerful activating group, making position 4 (para to the amine) and position 6 (ortho to the amine) the most electron-rich. However, due to steric hindrance at position 6, electrophilic attack is predominantly directed to position 4 .
Common electrophilic aromatic substitution reactions include:
Halogenation: Introduction of a halogen (e.g., Br, Cl) using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂). Bromination would be expected to yield 4-bromo-3-ethyl-2-aminobenzophenone. acs.orgnih.gov
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. This reaction must be performed with care, as the amino group is sensitive to oxidation and can be protonated under strongly acidic conditions, which would change its directing effect. Protection of the amino group (e.g., as an acetamide) is often necessary.
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.
The table below summarizes the directing effects of the substituents on the aniline ring.
| Substituent | Position | Electronic Effect | Directing Influence |
| -NH₂ | 2 | Activating | ortho, para |
| -CH₂CH₃ | 3 | Activating | ortho, para |
| -C(O)Ph | 1 | Deactivating | meta |
Intramolecular and Intermolecular Reactions Involving this compound
The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic ketone, makes it an ideal precursor for various cyclization reactions to form heterocyclic compounds.
Friedländer Annulation: A prominent reaction for 2-aminoaryl ketones is the Friedländer synthesis of quinolines. nih.govresearchgate.net This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl (e.g., another ketone or an ester). nih.gov In the case of this compound, it can react with compounds like ethyl acetoacetate or acetylacetone in the presence of an acid or base catalyst. researchgate.net
For example, the reaction with ethyl acetoacetate would proceed via an initial aldol-type condensation followed by cyclization and dehydration to yield a highly substituted quinoline (B57606) derivative, specifically an ethyl 8-ethyl-4-phenylquinoline-3-carboxylate. The reaction is a robust method for creating complex quinoline scaffolds. nih.govnih.govresearchgate.net
Synthesis of Benzodiazepines: 2-Aminobenzophenones are classic starting materials for the synthesis of 1,4-benzodiazepines, a class of pharmaceutically important compounds. nih.gov The synthesis typically involves:
Reaction of the amino group with an α-amino acid derivative or an α-haloacetyl halide (e.g., bromoacetyl bromide) to form an amide intermediate.
Intramolecular cyclization of the intermediate, often induced by a base or dehydrating agent, to form the seven-membered diazepine ring.
The ethyl group at position 3 would be retained in the final benzodiazepine (B76468) structure, influencing its properties.
Synthesis of Acridones: Through intramolecular cyclization, 2-aminobenzophenones can be converted into acridones. This transformation, known as the Bernthsen acridine synthesis, typically requires heating the 2-aminobenzophenone with a carboxylic acid and a catalyst like zinc chloride. The reaction involves the formation of an intermediate amide followed by an intramolecular electrophilic cyclization onto the adjacent phenyl ring and subsequent oxidation.
The table below lists the key heterocyclic systems synthesized from 2-aminobenzophenone derivatives.
| Reactant(s) | Catalyst/Conditions | Heterocyclic Product |
| α-Methylene Ketone/Ester | Acid or Base | Quinolines |
| α-Haloacetyl Halide | Base, Heat | 1,4-Benzodiazepines |
| Carboxylic Acid | Zinc Chloride, Heat | Acridones |
Advanced Derivatization and Synthetic Utility of 3 Ethyl 2 Aminobenzophenone
Precursor in Heterocyclic Synthesis
The strategic placement of the amino and ketone functionalities in 3-Ethyl-2-aminobenzophenone facilitates a variety of cyclization reactions, making it a key starting material for numerous heterocyclic compounds of medicinal and material science interest. researchgate.net
The synthesis of quinoline (B57606) and quinazolinone scaffolds, which are core structures in many pharmacologically active compounds, can be efficiently achieved using this compound. The ethyl group at the 3-position of the aniline (B41778) ring influences the regioselectivity of the cyclization reactions, leading to the formation of 8-ethyl-substituted quinoline and quinazolinone derivatives.
Classic methodologies such as the Friedländer annulation and the Combes quinoline synthesis are applicable. In a typical Friedländer synthesis, this compound would be reacted with a compound containing a reactive α-methylene group, such as a ketone or β-ketoester, under acidic or basic catalysis. This condensation and subsequent cyclodehydration would yield a polysubstituted 8-ethylquinoline.
For the synthesis of quinazolinones, this compound can undergo condensation with various reagents such as orthoesters, acid chlorides, or aldehydes, followed by cyclization. For instance, reaction with an appropriate orthoester would lead to the formation of a 2-substituted-8-ethylquinazolin-4(3H)-one. The reaction conditions for these transformations are crucial in determining the final product and yield.
Below is a table summarizing potential synthetic routes to quinolines and quinazolinones from this compound based on established methodologies for related 2-aminobenzophenones.
| Product Type | Reaction Name | Co-reactant | Catalyst/Conditions | Expected Product |
| Quinoline | Friedländer Annulation | Ketone (e.g., Acetone) | Acid or Base | 8-Ethyl-2-methyl-4-phenylquinoline |
| Quinoline | Combes Synthesis | β-Diketone (e.g., Acetylacetone) | Strong Acid (e.g., H₂SO₄) | 8-Ethyl-2,4-dimethyl-x-phenylquinoline |
| Quinazolinone | Cyclocondensation | Formic Acid | Heat | 8-Ethyl-4-phenylquinazolin-4(3H)-one |
| Quinazolinone | Cyclocondensation | Acyl Chloride | Base | 2-Alkyl/Aryl-8-ethyl-4-phenylquinazolin-4(3H)-one |
This compound is a key starting material for the synthesis of 1,4-benzodiazepines, a class of compounds with significant therapeutic applications. researchgate.net The synthesis typically involves the reaction of the 2-amino group with an α-amino acid or its derivative, followed by cyclization. For example, reaction with glycine (B1666218) or its ethyl ester hydrochloride in a suitable solvent like pyridine, followed by heating, would lead to the formation of an 8-ethyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one. google.com
Further derivatization of the benzodiazepine (B76468) core is possible. For instance, N-alkylation at the 1-position can be achieved using an alkyl halide in the presence of a base. The reactivity of the C3 methylene (B1212753) group in the benzodiazepine ring also allows for further functionalization.
| Reactant 1 | Reactant 2 | Conditions | Product |
| This compound | Glycine ethyl ester HCl | Pyridine, Reflux | 8-Ethyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one |
| This compound | α-Bromoacetyl bromide, then NH₃ | 1. Ether 2. NH₃/Ethanol (B145695) | 8-Ethyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one |
The synthesis of acridone (B373769) derivatives from this compound can be achieved through reactions like the Ullmann condensation. This would involve the reaction of 3-ethyl-2-aminobenzoic acid (obtainable from this compound) with a substituted halobenzene, followed by cyclization of the resulting N-phenylanthranilic acid in the presence of a strong acid like polyphosphoric acid. This would yield an ethyl-substituted acridone.
For the synthesis of fluorenones, oxidative cyclization of a suitable biphenyl (B1667301) precursor derived from this compound would be a plausible route. For instance, conversion of the amino group to a different functional group that can participate in a carbon-carbon bond-forming cyclization onto the adjacent phenyl ring would be required.
This compound can also serve as a precursor for the synthesis of indazole and indole (B1671886) derivatives. The formation of an indazole ring could be achieved by diazotization of the amino group followed by an intramolecular cyclization.
For indole synthesis, a common route from 2-aminobenzophenones involves a reductive cyclization. For example, reaction with a suitable reagent that can introduce a two-carbon unit at the amino group, followed by cyclization, can lead to the formation of an ethyl-substituted 2-phenylindole (B188600) derivative.
The primary amino group in this compound readily undergoes condensation with aldehydes and ketones to form Schiff bases, also known as imines. researchgate.net This reaction is typically carried out by refluxing the reactants in a suitable solvent, often with a catalytic amount of acid. The resulting Schiff bases are versatile intermediates themselves and can be used for the synthesis of other complex molecules or as ligands in coordination chemistry.
The general reaction for Schiff base formation is as follows: this compound + R-CHO ⇌ 3-Ethyl-2-(R-CH=N)-benzophenone + H₂O
The properties of the resulting Schiff base, such as its stability and reactivity, are influenced by the nature of the 'R' group from the aldehyde or ketone. These derivatives can be further modified, for example, by reduction of the imine bond to form a secondary amine.
| Aldehyde/Ketone | Reaction Conditions | Product (Schiff Base) |
| Benzaldehyde | Ethanol, reflux, cat. Acetic Acid | (E)-((2-benzoyl-6-ethylphenyl)imino)methyl)benzene |
| Salicylaldehyde | Methanol, reflux | 2-(((2-benzoyl-6-ethylphenyl)imino)methyl)phenol |
| Acetone | Toluene, Dean-Stark, cat. p-TSA | N-(1-phenylethylidene)-2-amino-3-ethylbenzophenone |
Role as a Building Block in Complex Molecular Architectures
Beyond the synthesis of fundamental heterocyclic systems, this compound is a valuable building block for the construction of more complex and polycyclic molecular architectures. Its derivatives can be subjected to further transformations and coupling reactions to build larger, multi-functional molecules. For example, the heterocyclic derivatives discussed above can be further functionalized through various organic reactions, such as cross-coupling reactions, to attach other molecular fragments. This modular approach allows for the systematic development of new compounds with tailored properties for applications in areas like medicinal chemistry and materials science. organic-chemistry.org
Multi-component Reactions
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. This compound is an excellent substrate for several such reactions, leading to the formation of diverse heterocyclic systems.
Table 1: Representative Friedländer Synthesis of Quinolines from 2-Aminobenzophenones This table presents data for the parent 2-aminobenzophenone (B122507), which is expected to have similar reactivity to this compound.
| Methylene Compound | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Acetone | H₂SO₄ | Ethanol | Reflux | 75 |
| Ethyl acetoacetate | Piperidine | Ethanol | Reflux | 82 |
| Cyclohexanone | p-TsOH | Toluene | Reflux | 68 |
Furthermore, 2-aminobenzophenones are key starting materials in the synthesis of quinazolines . nih.govorganic-chemistry.orgnih.gov A common approach involves a one-pot reaction with an aldehyde and a nitrogen source, such as ammonium (B1175870) acetate (B1210297). The reaction proceeds through the formation of an imine, followed by cyclization and oxidation. The 3-ethyl substituent in this compound would be retained in the final quinazoline (B50416) product, providing a point of substitution for further chemical modification.
Another significant application of this scaffold is in the synthesis of 1,4-benzodiazepines , a class of compounds with important pharmacological activities. researchgate.netscielo.brwum.edu.pl The synthesis often involves the reaction of the 2-aminobenzophenone with an α-amino acid or its derivative, or with an α-haloacetyl halide followed by ammonolysis and cyclization. scielo.br Microwave-assisted syntheses have been shown to be particularly effective in accelerating these reactions and improving yields. researchgate.net
Scaffold for Novel Chemical Entities
The inherent structural features of this compound make it a valuable scaffold for the construction of novel and complex chemical entities. Its bifunctional nature, possessing both a nucleophilic amino group and a reactive ketone, allows for a wide range of chemical transformations leading to diverse heterocyclic systems. nih.gov
The quinoline, quinazoline, and benzodiazepine cores synthesized from this compound, as discussed in the previous section, are themselves important pharmacophores. The presence of the ethyl group at a specific position on the benzophenone-derived ring of these heterocycles offers a handle for creating libraries of new compounds with potentially unique biological activities.
For instance, the synthesis of indolo[2,3-b]quinolines has been achieved from 2-aminobenzophenone. This tetracyclic system is of interest due to its presence in natural products with biological activity. The synthesis can be accomplished through a one-pot reaction involving a substituted indole derivative. The use of this compound as a starting material would lead to a new class of substituted indolo[2,3-b]quinolines.
The versatility of the 2-aminobenzophenone scaffold extends to the synthesis of other heterocyclic systems such as acridones, fluorenones, and benzisoxazoles. nih.gov Each of these molecular frameworks can be further functionalized, leveraging the ethyl group of the original this compound to fine-tune the steric and electronic properties of the final molecule.
Table 2: Examples of Heterocyclic Scaffolds Derived from 2-Aminobenzophenones This table illustrates the diversity of novel chemical entities that can be synthesized from the 2-aminobenzophenone core.
| Reactant(s) | Resulting Heterocycle | Potential Significance |
|---|---|---|
| α-Haloacetyl halide, Ammonia | 1,4-Benzodiazepine | CNS-active agents |
| Ketone with α-methylene group | Quinoline | Antimalarial, antibacterial agents |
| Aldehyde, Ammonium acetate | Quinazoline | Anticancer, anti-inflammatory agents |
| Substituted Indole | Indolo[2,3-b]quinoline | DNA intercalators, Topoisomerase inhibitors |
Structure-Reactivity Relationships in Derivatization
The reactivity of this compound in derivatization reactions is governed by the interplay of steric and electronic effects imparted by its substituent groups. The amino group at the C-2 position is a powerful activating group and a nucleophile, while the ethyl group at the C-3 position introduces both steric hindrance and electron-donating effects.
Electronic Effects: The ethyl group is an electron-donating group through induction. This effect increases the electron density of the aromatic ring, which can have several consequences. Firstly, it enhances the nucleophilicity of the C-2 amino group, potentially accelerating reactions that involve this group, such as the initial step of the Friedländer synthesis or the formation of an imine in quinazoline synthesis. Secondly, the increased electron density on the ring can influence the regioselectivity of electrophilic substitution reactions, should any be performed on the benzophenone (B1666685) core.
Steric Effects: The ortho-position of the ethyl group relative to the amino group introduces significant steric hindrance. This steric bulk can hinder the approach of reactants to the amino group and the adjacent carbonyl group. In multi-component reactions, this may lead to a decrease in reaction rates compared to the unsubstituted 2-aminobenzophenone. However, this steric hindrance can also be advantageous in controlling regioselectivity. For example, in reactions where multiple sites of the molecule could potentially react, the ethyl group can direct the reaction to a less hindered position.
The combination of these effects can lead to unique reactivity patterns for this compound. For instance, in the Friedländer synthesis, while the electronic effect of the ethyl group might favor the reaction, the steric hindrance could disfavor the cyclization step, leading to different optimal reaction conditions compared to the parent compound. Understanding these structure-reactivity relationships is crucial for the rational design of synthetic routes utilizing this compound as a building block for complex molecules.
Spectroscopic and Structural Elucidation of 3 Ethyl 2 Aminobenzophenone
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. For 3-Ethyl-2-aminobenzophenone, ¹H and ¹³C NMR would be instrumental in confirming the arrangement of protons and carbon atoms, respectively.
¹H NMR Analysis and Proton Chemical Shifts
¹H NMR spectroscopy would provide the chemical shift, integration, and multiplicity for each unique proton in the this compound molecule. The spectrum would be expected to show distinct signals for the aromatic protons on the two phenyl rings, the protons of the ethyl group (-CH₂- and -CH₃), and the protons of the amine group (-NH₂). The chemical shifts would be influenced by the electron-donating amino group and the electron-withdrawing benzoyl group.
Hypothetical ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Ethyl -CH₃ | ~1.2 | Triplet | 3H |
| Ethyl -CH₂ | ~2.6 | Quartet | 2H |
| Amine -NH₂ | ~4.0-5.0 (broad) | Singlet | 2H |
Note: This table is a hypothetical representation and is not based on experimental data.
¹³C NMR Analysis and Carbon Chemical Shifts
¹³C NMR spectroscopy would identify all unique carbon atoms in the molecule. The spectrum would show signals for the carbonyl carbon, the carbons of the two aromatic rings, and the two carbons of the ethyl group. The carbonyl carbon would appear significantly downfield due to its deshielding environment.
Hypothetical ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Ethyl -CH₃ | ~15 |
| Ethyl -CH₂ | ~25 |
| Aromatic C-H | ~115-135 |
| Aromatic C (quaternary) | ~130-150 |
Note: This table is a hypothetical representation and is not based on experimental data.
Advanced NMR Techniques (e.g., 2D NMR)
To unambiguously assign the proton and carbon signals, especially for the complex aromatic regions, two-dimensional (2D) NMR techniques would be employed.
COSY (Correlation Spectroscopy): Would establish correlations between adjacent protons, for example, confirming the coupling between the -CH₂- and -CH₃ protons of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, helping to piece together the molecular skeleton and confirm the positions of the substituents on the aromatic ring.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Vibrational Mode Assignments and Functional Group Characterization
The IR and Raman spectra of this compound would display characteristic bands corresponding to its functional groups. The primary amine group would show N-H stretching vibrations. The carbonyl group of the benzophenone (B1666685) moiety would exhibit a strong C=O stretching band. Aromatic C-H and C=C stretching vibrations, as well as the aliphatic C-H stretches of the ethyl group, would also be present.
Hypothetical Vibrational Mode Assignments for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300-3500 |
| Aromatic (C-H) | Stretch | 3000-3100 |
| Aliphatic (C-H) | Stretch | 2850-3000 |
| Carbonyl (C=O) | Stretch | 1630-1680 |
| Aromatic (C=C) | Stretch | 1450-1600 |
Note: This table is a hypothetical representation and is not based on experimental data.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems. The benzophenone core of the molecule contains extensive conjugation between the two aromatic rings and the carbonyl group. This extended π-system would be expected to result in strong absorption in the UV region. The presence of the amino group (an auxochrome) would likely cause a bathochromic (red) shift, moving the absorption maximum to a longer wavelength compared to unsubstituted benzophenone.
The spectrum would typically be recorded in a solvent like ethanol (B145695) or methanol, and the wavelength of maximum absorbance (λmax) would be reported. This data is indicative of the extent of conjugation and the nature of the chromophores within the molecule.
Electronic Absorption Characteristics
The electronic absorption spectrum of a molecule provides insight into its electron distribution and the energy required to promote electrons to higher energy orbitals. For aminobenzophenone derivatives, the spectrum is typically characterized by distinct absorption bands corresponding to various electronic transitions. While specific data for the this compound was not found in the available search results, the electronic absorption characteristics of the parent compound, 2-aminobenzophenone (B122507), can be considered for general comparison. The presence of the amino and benzoyl groups, which act as chromophores, are expected to result in significant absorption in the UV-visible region. The ethyl group at the 3-position is an auxochrome and is likely to cause a slight shift in the absorption maxima (λmax) compared to the unsubstituted 2-aminobenzophenone.
Solvatochromic Effects on Absorption
Solvatochromism describes the change in a substance's color, and therefore its UV-visible absorption spectrum, when dissolved in different solvents. This phenomenon is dependent on the polarity of the solvent and the change in the dipole moment of the solute molecule upon electronic excitation. While no specific studies on the solvatochromic effects of this compound were identified, the behavior of related benzophenone derivatives suggests that this compound would exhibit solvatochromic shifts. In polar solvents, it is anticipated that the absorption bands would shift, reflecting the differential solvation of the ground and excited states of the molecule. A more pronounced effect is expected for transitions involving a significant change in charge distribution.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules. This information helps in confirming the molecular weight and elucidating the structure of a compound through fragmentation analysis. For this compound, the molecular ion peak [M]+ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Common fragmentation patterns for aminobenzophenones involve the cleavage of the bond between the carbonyl group and the phenyl rings, as well as fragmentation of the alkyl substituent. While a specific mass spectrum for this compound is not available in the provided search results, analysis of the related 2-aminobenzophenone shows characteristic peaks that can offer clues to the expected fragmentation.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion | Predicted m/z | Description |
| [M]+ | 225 | Molecular Ion |
| [M-C2H5]+ | 196 | Loss of the ethyl group |
| [C6H5CO]+ | 105 | Benzoyl cation |
| [H2NC6H3(C2H5)]+ | 120 | Ethyl-substituted aminophenyl cation |
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions. A crystallographic study of this compound would reveal the conformation of the molecule in the solid state, including the dihedral angles between the phenyl rings and the planarity of the aminobenzophenone core. While no specific crystallographic data for this compound was found, studies on 2-aminobenzophenone derivatives have provided detailed structural information. For instance, the crystal structure of 2-aminobenzophenone has been reported, revealing key structural parameters. It is expected that the presence of the ethyl group in the 3-position would influence the crystal packing and potentially the intramolecular geometry due to steric effects.
Computational Chemistry and Theoretical Studies on 3 Ethyl 2 Aminobenzophenone
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure of many-body systems. scirp.org DFT methods are renowned for their balance of accuracy and computational efficiency, making them ideal for studying molecules of moderate size like 3-Ethyl-2-aminobenzophenone. spectroscopyonline.com Calculations are typically performed using a functional, such as Becke's three-parameter Lee-Yang-Parr (B3LYP) hybrid functional, combined with a suitable basis set like 6-31G(d,p) or 6-311++G(d,p), to solve the Schrödinger equation approximately. nih.govnih.govresearchgate.net
A fundamental step in any computational analysis is geometry optimization, which seeks to identify the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. github.io For this compound, this process involves systematically adjusting bond lengths, bond angles, and dihedral angles until the configuration with the lowest total energy is found. scirp.org The optimization confirms that the resulting structure is a true minimum by performing a subsequent vibrational frequency calculation, where the absence of any imaginary frequencies indicates stability. espublisher.com The optimized geometry provides critical data on the spatial orientation of the ethyl, amino, and phenyl groups, which dictates the molecule's steric and electronic properties.
Interactive Table: Representative Calculated Geometric Parameters for this compound (Illustrative) Note: These values are illustrative, based on DFT calculations for analogous molecular structures. Actual values would be determined by specific DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level).
| Parameter | Bond/Angle | Representative Value |
| Bond Length | C=O (carbonyl) | 1.24 Å |
| Bond Length | C-N (amino) | 1.39 Å |
| Bond Length | N-H (amino) | 1.01 Å |
| Bond Length | C-C (phenyl-carbonyl) | 1.49 Å |
| Bond Length | C-C (ethyl) | 1.54 Å |
| Bond Angle | Phenyl-C-Phenyl (carbonyl) | 121.5° |
| Bond Angle | C-N-H (amino) | 118.0° |
| Dihedral Angle | Phenyl-C-C-Phenyl | ~55° |
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scialert.net The HOMO acts as the primary electron donor, while the LUMO serves as the electron acceptor. scialert.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and electronic transition properties. irjweb.comnih.gov
Interactive Table: Representative Calculated Electronic Properties of this compound (Illustrative) Note: Values are illustrative and depend on the level of theory and basis set used in the calculation.
| Property | Symbol | Representative Value (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | -5.95 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.50 |
| HOMO-LUMO Energy Gap | ΔE | 4.45 |
Theoretical vibrational frequency calculations are a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. researchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, DFT can predict the frequencies of all 3N-6 fundamental vibrational modes for a non-linear molecule like this compound. nih.gov These calculations help to assign specific spectral bands to the motions of functional groups, such as the C=O stretching of the ketone, the N-H stretching and bending of the amine, and the various C-H and C-C vibrations of the aromatic rings and ethyl group. nih.gov
Calculated harmonic frequencies are often systematically higher than experimental values, necessitating the use of a scaling factor (e.g., ~0.96) to improve agreement. nih.gov The simulated spectra generated from these scaled frequencies provide a detailed vibrational fingerprint of the molecule, confirming its structural identity and offering insights into intramolecular interactions. spectroscopyonline.com
Interactive Table: Representative Calculated Vibrational Frequencies for Key Functional Groups (Illustrative) Note: Frequencies are illustrative harmonic values. Experimental values would differ slightly.
| Vibrational Mode | Functional Group | Representative Wavenumber (cm⁻¹) |
| N-H Symmetric Stretch | -NH₂ | 3450 |
| N-H Asymmetric Stretch | -NH₂ | 3540 |
| C-H Aromatic Stretch | Ar-H | 3060 |
| C-H Aliphatic Stretch | -CH₂, -CH₃ | 2970 |
| C=O Carbonyl Stretch | -C=O | 1685 |
| N-H Bending (Scissoring) | -NH₂ | 1620 |
| C=C Aromatic Ring Stretch | Ar-C=C | 1580 |
Quantum Chemical Modeling of Reactivity and Mechanisms
Quantum chemical calculations are instrumental in predicting the chemical reactivity and elucidating potential reaction mechanisms. researchgate.net For this compound, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. nih.gov The MEP map identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, highlighting likely sites for chemical attack. Typically, the oxygen atom of the carbonyl group and the nitrogen of the amino group would appear as regions of negative potential, while the hydrogen atoms of the amino group would be regions of positive potential.
Furthermore, reactivity indices derived from conceptual DFT, such as Fukui functions, can precisely pinpoint the atoms most susceptible to nucleophilic or electrophilic attack. nih.govchemrevlett.com These models are crucial for understanding and predicting the outcomes of chemical reactions, such as electrophilic aromatic substitution or reactions involving the carbonyl and amino groups.
Photophysical Property Predictions and Simulations
The interaction of this compound with light is governed by its photophysical properties, which can be effectively modeled using computational methods. These simulations are key to understanding the processes that occur after the molecule absorbs a photon.
To study the behavior of the molecule in its electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is commonly employed. researchgate.net This method allows for the calculation of vertical excitation energies, which correspond to the absorption of light, and the nature of the electronic transitions involved (e.g., n→π* or π→π). figshare.com For benzophenone (B1666685) derivatives, the lowest singlet excited state (S₁) often has n→π character, involving the promotion of an electron from a non-bonding orbital on the carbonyl oxygen to an anti-bonding π* orbital. nih.gov
Simulating the excited-state dynamics reveals the pathways for energy dissipation after photoexcitation. stanford.edu For aromatic ketones like this compound, these pathways often involve rapid non-radiative processes such as internal conversion (e.g., S₂ → S₁) and intersystem crossing (ISC) from a singlet state to a triplet state (e.g., S₁ → T₁). nih.gov The efficiency of ISC is a hallmark of benzophenones and is crucial to their role as photosensitizers. figshare.com Computational models can trace these ultrafast relaxation mechanisms, providing a detailed picture of the molecule's photochemical behavior. nih.gov
Solvatochromism Modeling
Solvatochromism refers to the change in a substance's color—or more accurately, its absorption or emission spectra—when dissolved in different solvents. This phenomenon arises from the differential stabilization of the ground and excited electronic states of the molecule by the surrounding solvent molecules. Computational modeling of solvatochromism for a molecule like this compound would typically involve quantum chemical calculations to predict its ultraviolet-visible (UV-Vis) absorption spectra in various solvent environments.
The polarity and hydrogen-bonding capability of a solvent can significantly influence the electronic transitions of a solute. For molecules with charge-transfer characteristics, such as aminobenzophenones, an increase in solvent polarity often leads to a shift in the absorption maxima. Specifically, a bathochromic (red) shift is common for π→π* transitions, while a hypsochromic (blue) shift can occur for n→π* transitions.
Theoretical studies on the solvatochromic behavior of related compounds, such as aminoazobenzene dyes, have demonstrated that the shift in absorption wavelength is due to interactions between the solute and solvent molecules. researchgate.net These solvent-solute interactions can be analyzed using models like the Kamlet-Taft linear solvation energy relationship, which considers the solvent's dipolarity/polarizability, hydrogen bond acidity, and hydrogen bond basicity. semanticscholar.org
To illustrate the expected solvatochromic effects, the following table presents hypothetical data for a generic 2-aminobenzophenone (B122507) derivative, showing the predicted shift in the maximum absorption wavelength (λmax) in solvents of varying polarity.
| Solvent | Dielectric Constant (ε) | Predicted λmax (nm) | Type of Shift (Relative to Cyclohexane) |
|---|---|---|---|
| Cyclohexane | 2.02 | 365 | Reference |
| Dichloromethane | 9.08 | 374 | Bathochromic (Red) |
| Acetone | 20.7 | 386 | Bathochromic (Red) |
| Ethanol (B145695) | 24.5 | 387 | Bathochromic (Red) |
| Dimethyl Sulfoxide (B87167) (DMSO) | 46.7 | 403 | Bathochromic (Red) |
This table is a hypothetical representation based on general principles of solvatochromism and data for related compounds like aminoazobenzene dyes. researchgate.net
Molecular Docking and Interaction Studies (focus on chemical binding/mechanism)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of medicinal chemistry, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein. For a molecule like this compound, docking studies would be instrumental in identifying potential biological targets and elucidating the molecular interactions that govern its binding affinity.
Studies on related 2-aminobenzamide derivatives have shown their potential as inhibitors of histone deacetylase (HDAC) enzymes. mdpi.com In these studies, the 2-aminobenzamide moiety acts as a zinc-binding group, chelating the catalytic zinc ion in the active site of the HDAC enzyme. The binding is typically characterized by hydrogen bonds between the amino group and carbonyl oxygen of the ligand and key amino acid residues in the protein's active site. mdpi.com
Similarly, derivatives synthesized from para-aminobenzophenone have been docked into the active site of the Human Epidermal growth factor receptor (HER) enzyme. nih.gov These studies highlight the importance of hydrogen bonding and hydrophobic interactions in determining the binding affinity. nih.gov
For this compound, a molecular docking study would likely reveal the following key interactions:
Hydrogen Bonding: The amino group (-NH2) can act as a hydrogen bond donor, while the carbonyl group (C=O) can act as a hydrogen bond acceptor. These interactions are crucial for anchoring the ligand within the protein's binding pocket.
Pi-Stacking: The aromatic rings of the benzophenone core could engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.
The following table summarizes the types of interactions and key amino acid residues that might be involved in the binding of a 2-aminobenzophenone derivative to a hypothetical protein active site, based on findings for related compounds.
| Type of Interaction | Functional Group on this compound | Potential Interacting Amino Acid Residues |
|---|---|---|
| Hydrogen Bond Donor | Amino Group (-NH2) | Aspartate, Glutamate, Serine |
| Hydrogen Bond Acceptor | Carbonyl Group (C=O) | Histidine, Lysine, Arginine |
| Hydrophobic Interactions | Phenyl Rings, Ethyl Group | Leucine, Isoleucine, Valine, Alanine |
| π-π Stacking | Phenyl Rings | Phenylalanine, Tyrosine, Tryptophan |
This table presents a generalized summary of potential molecular interactions based on studies of related aminobenzophenone derivatives.
Based on a thorough review of the available search results, it is not possible to generate the requested article on the coordination chemistry of "this compound." The search for scientific literature regarding the role of this specific compound as a ligand, including its chelation sites, binding modes, and the nature of its metal-ligand bonds, did not yield any relevant information.
Furthermore, no data was found concerning the synthesis of transition metal complexes with this compound or the spectroscopic characterization of such complexes. The provided search results discuss related but structurally distinct compounds, such as other derivatives of aminobenzophenone or more complex Schiff base ligands.
The strict instructions to focus solely on "this compound" and adhere to the detailed outline cannot be fulfilled without specific research findings on this compound. Therefore, the generation of a scientifically accurate and informative article as requested is not feasible with the currently accessible information.
Coordination Chemistry and Metal Complexation of 3 Ethyl 2 Aminobenzophenone
Spectroscopic Characterization of Metal Complexes
UV-Vis Spectroscopy in Complexation Studies
Ultraviolet-visible (UV-Vis) spectroscopy is a fundamental tool for investigating the formation of metal complexes in solution. The complexation of a ligand with a metal ion often results in noticeable changes in the electronic spectrum. These changes can manifest as shifts in the absorption maxima (either to longer wavelengths, known as a bathochromic or red shift, or to shorter wavelengths, a hypsochromic or blue shift) or changes in the molar absorptivity.
In the case of 3-Ethyl-2-aminobenzophenone, the UV-Vis spectrum is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic rings and the carbonyl group. Upon coordination to a metal ion, these intraligand transitions are typically shifted due to the electronic perturbations caused by the metal-ligand interaction. Furthermore, new absorption bands may appear in the visible region, which are often attributed to d-d electronic transitions of the metal ion or to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions.
While specific experimental data for the UV-Vis spectra of this compound metal complexes are not widely available in the public domain, the general principles of coordination chemistry suggest that the complexation would lead to the following observable phenomena:
Shifting of Intraligand Bands: The π → π* and n → π* transitions of the this compound ligand would likely shift upon coordination.
Appearance of New Bands: For transition metal complexes, new, weaker absorption bands corresponding to d-d transitions would be expected in the visible region. The position and intensity of these bands can provide information about the geometry of the complex (e.g., octahedral, tetrahedral, or square planar).
Charge-Transfer Bands: Intense charge-transfer bands may also appear, which are indicative of the electronic interaction between the metal and the ligand.
A hypothetical data table illustrating the expected changes in the UV-Vis spectrum upon complexation is presented below.
| Compound | λmax (nm) for π → π | λmax (nm) for n → π | New Bands (d-d or CT) (nm) |
| This compound | Expected in UV region | Expected in UV-Vis region | - |
| [M(this compound)n]x+ | Shifted from free ligand | Shifted from free ligand | Expected in Visible region |
Note: This table is illustrative and not based on reported experimental data for this compound complexes.
NMR and IR Spectroscopic Shifts upon Complexation
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful technique for determining the coordination sites of a ligand. The binding of a metal ion to the donor atoms of this compound would cause changes in the vibrational frequencies of the functional groups involved in coordination. Specifically, the stretching frequency of the C=O (carbonyl) group and the N-H (amino) group would be affected.
ν(C=O) Shift: Coordination of the carbonyl oxygen to a metal ion typically leads to a decrease in the C=O stretching frequency. This is because the coordination weakens the C=O bond by withdrawing electron density.
ν(N-H) Shift: Similarly, the coordination of the amino nitrogen to the metal ion would cause a shift in the N-H stretching and bending vibrations. The appearance of new bands at lower frequencies, corresponding to M-O and M-N stretching vibrations, would provide direct evidence of complex formation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can also provide valuable information about the complexation of this compound. Upon coordination, the chemical shifts of the protons and carbon atoms in the vicinity of the coordination sites are expected to change.
¹H NMR: The proton signals of the amino group and the aromatic protons adjacent to the coordinating groups would likely experience significant shifts. In paramagnetic complexes, the signals can be shifted over a wide range and may be broadened.
¹³C NMR: The carbon signal of the carbonyl group is particularly sensitive to coordination and would be expected to shift upon complexation.
A hypothetical data table summarizing the expected IR and NMR shifts is shown below.
| Compound | Key IR Frequencies (cm-1) | Key ¹H NMR Chemical Shifts (ppm) |
| ν(C=O) | ν(N-H) | |
| This compound | ~1650-1680 | ~3300-3500 |
| [M(this compound)n]x+ | Lower frequency shift | Shifted |
Note: This table is illustrative and not based on reported experimental data for this compound complexes.
Elemental Analysis of Complexes
Elemental analysis is a crucial technique for determining the empirical formula of a newly synthesized metal complex. By measuring the percentage composition of carbon (C), hydrogen (H), and nitrogen (N), and in some cases the metal (M), it is possible to confirm the stoichiometry of the ligand and metal in the complex. The experimentally determined percentages are compared with the theoretically calculated values for the proposed formula. A close agreement between the experimental and calculated values provides strong evidence for the composition of the complex.
For a hypothetical complex of this compound with a metal like Copper(II) chloride, with a proposed formula of [Cu(C₁₅H₁₅NO)₂Cl₂], the theoretical elemental percentages can be calculated and would be compared against experimental results.
| Complex Formula | %C (Calculated) | %H (Calculated) | %N (Calculated) | %M (Calculated) |
| [M(C₁₅H₁₅NO)nXy] | Varies with M, n, X, y | Varies with M, n, X, y | Varies with M, n, X, y | Varies with M, n, X, y |
Note: This table is illustrative and not based on reported experimental data for this compound complexes.
Theoretical Studies of Metal-Ligand Interactions
Theoretical and computational chemistry methods, such as Density Functional Theory (DFT), are increasingly used to complement experimental studies of metal complexes. These methods can provide detailed insights into the electronic structure, bonding, and geometry of coordination compounds.
Computational Modeling of Complex Structures
Computational modeling allows for the prediction of the three-dimensional structure of metal complexes of this compound. By performing geometry optimization calculations, it is possible to determine the most stable arrangement of the ligand around the central metal ion. These calculations can predict bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available (e.g., from X-ray crystallography).
For complexes of this compound, computational models could be used to:
Determine the preferred coordination geometry (e.g., tetrahedral, square planar, octahedral).
Analyze the steric effects of the ethyl and phenyl groups on the complex structure.
Predict the conformation of the chelate ring formed upon coordination.
Electronic Properties and Orbital Interactions in Complexes
Theoretical calculations can also elucidate the electronic properties and the nature of the metal-ligand bonding in complexes of this compound. Analysis of the molecular orbitals (MOs) can provide a qualitative and quantitative description of the bonding interactions.
Frontier Molecular Orbitals: The energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding the electronic transitions observed in the UV-Vis spectrum and the reactivity of the complex. The energy gap between the HOMO and LUMO is related to the chemical stability of the molecule.
Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to quantify the charge distribution within the complex and to understand the nature of the donor-acceptor interactions between the ligand's lone pairs and the metal's vacant orbitals. This can provide a more detailed picture of the covalent and electrostatic contributions to the metal-ligand bond.
Through these computational approaches, a deeper understanding of the electronic structure and bonding in this compound metal complexes can be achieved, providing a theoretical framework for interpreting experimental observations.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Ethyl-2-aminobenzophenone, and how can reaction conditions be systematically optimized?
- Methodological Answer : Begin with Friedel-Crafts acylation to form the benzophenone core, followed by ethylation and amination. Key variables include solvent polarity (e.g., dichloromethane for acylation ), temperature control (reflux conditions ), and catalyst selection (e.g., Lewis acids like AlCl₃). Purification via reverse-phase HPLC (as in ) ensures high purity. Systematic optimization can employ Design of Experiments (DoE) to evaluate yield and selectivity across parameter combinations.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for structural complexity?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Identify ethyl and amino substituents via chemical shifts (e.g., δ ~1.2 ppm for ethyl CH₃, δ ~6.5–7.8 ppm for aromatic protons ).
- IR Spectroscopy : Confirm carbonyl (C=O stretch ~1650–1700 cm⁻¹) and amine (N-H bend ~1500–1600 cm⁻¹) groups .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns. Cross-reference with databases like NIST Chemistry WebBook .
Q. How can researchers design in vitro assays to evaluate the biological activity of this compound while minimizing cytotoxicity interference?
- Methodological Answer :
- Cell Line Selection : Use immortalized cell lines (e.g., HEK-293) for consistency. Include viability assays (MTT or resazurin) parallel to activity tests .
- Dose-Response Curves : Test concentrations from 1 nM–100 µM to identify EC₅₀/IC₅₀ values. Normalize activity data against viability results to exclude cytotoxic effects .
Advanced Research Questions
Q. What computational modeling approaches are suitable for predicting the pharmacokinetic properties of this compound derivatives?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Study lipid bilayer penetration to assess blood-brain barrier permeability.
- QSAR Models : Corrogate substituent effects (e.g., ethyl vs. methyl groups) on logP and solubility .
- ADMET Prediction Tools : Use SwissADME or ADMETlab to estimate absorption and metabolic stability .
Q. How should contradictory results in structure-activity relationship (SAR) studies of benzophenone derivatives be analyzed methodologically?
- Methodological Answer :
- Systematic Review : Follow PRISMA guidelines to aggregate data from diverse studies, noting assay conditions (e.g., pH, cell type) that may explain discrepancies .
- Meta-Regression : Statistically evaluate variables (e.g., substituent position, steric effects) across datasets to identify confounding factors .
Q. What safety protocols are critical when handling amino-substituted benzophenones like this compound in laboratory settings?
- Methodological Answer :
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., amines) .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
